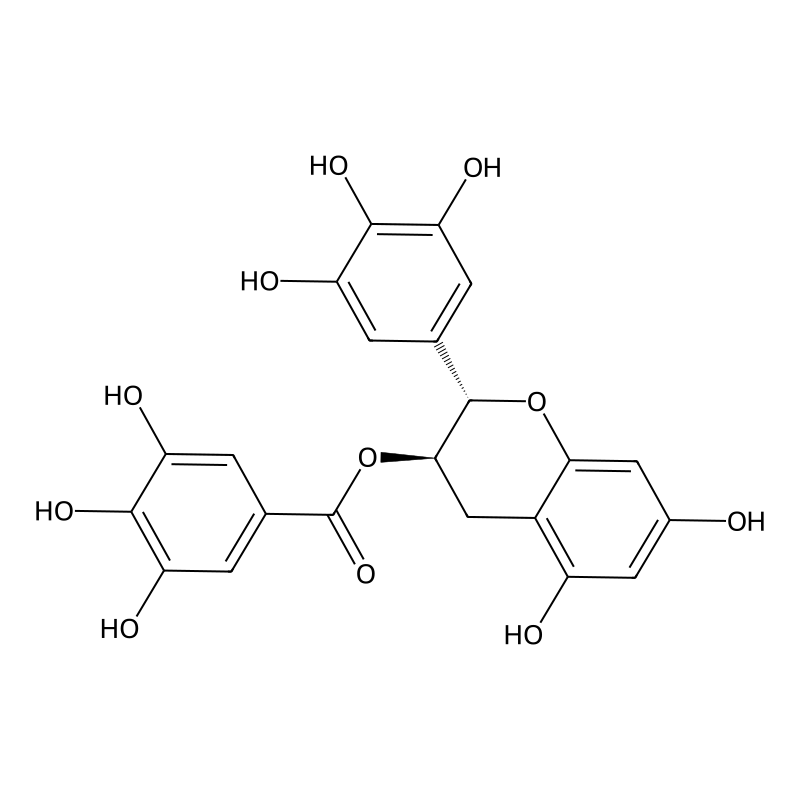

(-)-Gallocatechin gallate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

gallocatechin gallate epimerization

Epimerization of EGCG to GCG

Epimerization is a reversible stereochemical transformation where (-)-epigallocatechin gallate (EGCG) converts to its epimer, (-)-gallocatechin gallate (GCG) [1] [2]. This change occurs at the configuration of the C-3 carbon on the C-ring [3]. The reaction is primarily driven by heat and is influenced by pH and other environmental factors [3].

The diagram below illustrates the structural relationship and the primary driver for the epimerization between EGCG and GCG.

Structural relationship and primary driver for EGCG-GCG epimerization.

Reaction Kinetics and Quantitative Data

Understanding the stability and kinetics of EGCG is critical for process control. The dominant pathway shifts at a key temperature threshold [4].

| Parameter | Condition | Observation/Value | Citation |

|---|---|---|---|

| Key Temperature Point | 44 °C | Below: Degradation dominates. Above: Epimerization to GCG becomes faster than degradation. | [4] |

| Key Temperature Point | 98 °C and above | Epimerization from GCG to EGCG becomes prominent. | [4] |

| Optimal Yield | Phosphate buffer (pH 5.8), 60 °C, 2 hours | Achieved 65.6% yield of GCG from EGCG. | [5] |

| Stability Loss at pH 7 | 25 °C for 24 hours | 83% loss of EGCG. | [3] |

| EGCG Reduction | 100 °C for 30 minutes | 12.4% reduction in total EGCG content. | [1] |

Detailed Experimental Protocol

One study provides a replicable method for the efficient epimerization of EGCG to GCG [5].

1. Reaction Setup

- Reaction Vessel: Standard laboratory glassware suitable for temperature-controlled reactions.

- Catalyst/Buffer: Phosphate buffer, pH 5.8 [5].

- Temperature: Maintained at 60 °C [5].

- Reaction Time: 2 hours [5].

2. Reaction Mechanism The epimerization proceeds through a reverse addition-elimination mechanism. The phosphate ions in the buffer act as a base, facilitating the deprotonation of the hydroxyl group and the subsequent stereochemical inversion at the C-3 carbon [5].

The following diagram outlines the experimental workflow and the proposed chemical mechanism for the epimerization process.

Experimental workflow and proposed mechanism for EGCG to GCG epimerization.

Bioactivity and Therapeutic Potential

Epimerization is not just a chemical curiosity; it produces a compound with distinct and potentially enhanced bioactivity.

| Bioactivity | Comparison Summary | Experimental Model | Citation |

|---|---|---|---|

| Anti-diabetic | GCG demonstrated greater activity than EGCG in increasing insulin sensitivity. | Streptozotocin-induced diabetic rats | [5] |

| Cholesterol Inhibition | Heat-epimerized mixtures (rich in GCG and CG) were more effective at inhibiting cholesterol absorption than standard catechin mixtures (rich in EGCG and ECG). | -- | [1] [5] |

| General Bioactivity | GCG is noted as being "more stable and more bioactive" than EGCG, though it is least abundant in fresh green tea. | -- | [5] |

Key Considerations for Research & Development

- Stability vs. Bioactivity: While high temperatures (e.g., >98°C) can drive epimerization, they also accelerate degradation [4]. The cited protocol at 60°C offers a good balance, maximizing GCG yield while minimizing loss [5].

- Extraction Technology: Non-thermal techniques like Pulsed Electric Field (PEF) and Intense Pulsed Light (IPL) can enhance the initial extraction of catechins from green tea leaves, potentially providing a higher EGCG substrate for subsequent epimerization [2].

- Therapeutic Implications: The enhanced activity of GCG in areas like anti-diabetic and cholesterol-lowering effects suggests that controlled epimerization could be a valuable strategy for creating more potent nutraceutical or pharmaceutical formulations [5].

References

- 1. Gallocatechin gallate [en.wikipedia.org]

- 2. Improving the Extraction of Catechins of Green Tea ... [pmc.ncbi.nlm.nih.gov]

- 3. Preclinical Activities of Epigallocatechin Gallate in ... [pmc.ncbi.nlm.nih.gov]

- 4. Reaction kinetics of degradation and epimerization of epigallocatechin... [pubmed.ncbi.nlm.nih.gov]

- 5. of epigallocatechin Epimerization to gallate ... gallocatechin gallate [link.springer.com]

Quantitative BBB Permeability of Catechins

| Compound | Concentration (μg/mL) | BBB Permeability (%) | Notes | Source |

|---|---|---|---|---|

| (-)-gallocatechin gallate (GCG) | 50 | 55.85 ± 0.06% | Highest permeability at lowest concentration | [1] |

| 100 | 28.49 ± 0.05% | Permeability is concentration-dependent | [1] | |

| 200 | 13.32 ± 0.04% | Lowest permeability at highest concentration | [1] | |

| (-)-catechin gallate (CG) | 50 | 30.41 ± 0.31% | Lower permeability than GCG across all concentrations | [1] |

| 100 | 17.11 ± 0.09% | Demonstrates structure-permeability relationship | [1] | |

| 200 | 10.71 ± 0.11% | [1] |

Experimental Protocol for Assessing BBB Permeability In Vitro

The quantitative data in the table above was generated using a well-established in vitro bio-mimic model system coupled with sequential cell cultures to simulate the journey of a compound from ingestion to the brain [1]. The workflow for this methodology is outlined below.

Experimental workflow for GCG BBB permeability.

The core of the BBB permeability assessment is the transport assay using Human Brain Microvascular Endothelial Cells (HBMECs) [1]:

- Cell Culture: HBMECs are cultured on a porous membrane in a transwell system, creating an apical (blood) side and a basal (brain) side.

- Measurement: The compound of interest (e.g., GCG) is applied to the apical side. The amount that appears on the basal side over time is measured using techniques like Ultra-Performance Liquid Chromatography (UPLC). The permeability percentage is calculated based on the transported quantity.

- Metabolite Identification: Samples from the basal side are analyzed by mass spectrometry to determine if the transported compound is the parent molecule or a metabolite [1].

Key Insights and Research Context

- Chemical Structure is Critical: The difference in permeability between GCG and CG highlights that subtle changes in molecular structure (stereochemistry) significantly impact a compound's ability to cross the BBB [1].

- Exploiting Natural Transporters: Like many nutrients and drugs, catechins are believed to cross the BBB not just by passive diffusion but by interacting with specific influx transporters from the Solute Carrier (SLC) superfamily expressed on the capillary endothelial cells [2] [3].

- Advanced Predictive Models: Given the cost and complexity of experimental methods, the field is increasingly using machine learning (ML) and graph convolutional neural networks (GCN) to predict BBB permeability based on a molecule's physicochemical properties, such as polar surface area (PSA) and lipophilicity [4] [5] [6]. These models can achieve high accuracy and are useful for initial screening.

It is important to note that most research has focused on the more common catechin, (-)-epigallocatechin gallate (EGCG). While GCG is an epimer of EGCG, their BBB permeability and metabolic profiles may differ. Therefore, the data for GCG is more limited, and findings for EGCG should not be directly extrapolated.

References

- 1. Transport of gallocatechin gallate and catechin ... [sciencedirect.com]

- 2. Blood-brain barrier transport machineries and targeted ... [pmc.ncbi.nlm.nih.gov]

- 3. Small Molecular Drug Transfer across the Blood-Brain Barrier ... [pmc.ncbi.nlm.nih.gov]

- 4. Deep Learning Blood-Brain Barrier (BBB) Permeability ... [pubmed.ncbi.nlm.nih.gov]

- 5. Enhancing Blood–Brain Barrier Penetration Prediction by ... [pmc.ncbi.nlm.nih.gov]

- 6. Experimental and Computational Methods to Assess Central ... [pmc.ncbi.nlm.nih.gov]

Understanding Stability Challenges and Mechanisms

EGCG, a major polyphenol in green tea, is known for its strong antioxidant activity but suffers from poor stability. It rapidly undergoes autoxidation in aqueous environments, especially at neutral to alkaline pH, or in the presence of oxygen, light, and metal ions [1]. This autoxidation leads to the formation of semiquinone radicals, dimers, and quinone derivatives, which can result in a loss of antioxidant function and the generation of cytotoxic byproducts like hydrogen peroxide [1]. This instability severely limits its shelf life and efficacy in nutraceutical, therapeutic, and food applications [1].

Similar stability limitations have been observed in other catechins. A study on catechin from Uncaria Gambier found that in aqueous solutions, an increase in absorbance in the 380-450 nm range was detected, correlating with brown discoloration, suggesting a transformation that affects visual appearance. In contrast, catechin in absolute ethanol showed no spectral changes, indicating superior stability in non-aqueous conditions [2].

The diagram below illustrates the autoxidation process of EGCG and a key stabilization strategy.

Stability Data and Experimental Findings

The table below summarizes key quantitative findings on catechin and EGCG stability from the research.

| Compound / Formulation | Test Condition | Key Stability Observations | Experimental Measurement |

|---|---|---|---|

| Catechin (from Uncaria Gambier) [2] | 100 mg/L in pure water, 50% ethanol, 100% ethanol, stored for 8 days at room temperature. | Brown discoloration in aqueous solutions; No color change in 100% ethanol. | UV-Vis Spectrophotometry: Increased absorbance at 380-450 nm in water-based solutions, indicating degradation products. |

| Free EGCG [1] | Aqueous solution under physiological conditions (e.g., pH 7.4). | Rapid autoxidation, generating hydrogen peroxide (H₂O₂). | H₂O₂ Quantification: Significant H₂O₂ generation detected. |

| Alginate-EGCG Conjugate (Low DS) [1] | Aqueous solution under physiological conditions (e.g., pH 7.4). | Significantly suppressed autoxidation and reduced H₂O₂ generation; Improved cytocompatibility. | H₂O₂ Quantification & Cell Viability Assay: Marked reduction in H₂O₂; Enhanced cell survival in human renal epithelial cells. |

| Alginate-EGCG Conjugate (High DS) [1] | Aqueous solution under physiological conditions (e.g., pH 7.4). | Retained or enhanced superoxide anion radical scavenging activity. | Antioxidant Activity Assay: Higher Degree of Substitution (DS) conjugates showed greater antioxidant effects. |

Stabilization Strategies and Protocols

A leading strategy to overcome EGCG instability is covalent conjugation with natural polymers. Here is a detailed methodology from recent research:

- Synthesis of Alginate-EGCG Conjugates [1]

- Step 1: Thiol-Functionalization of Alginate

- Reaction: Carboxyl groups of sodium alginate are coupled with cystamine using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) as a coupling agent in an aqueous environment. This forms an amide bond, creating a disulfide-bridged alginate-cystamine intermediate.

- Reduction: The intermediate is reduced using Tris(2-carboxyethyl)phosphine hydrochloride (TCEP), which cleaves the disulfide bonds to yield thiolated alginate (alginate-SH). The Degree of Substitution (DS) of thiol groups can be tuned from 1.7 to 6.6 by varying the molar ratio of cystamine to alginate's carboxylic groups.

- Step 2: Covalent Conjugation with EGCG

- Reaction Conditions: Thiolated alginate is reacted with EGCG in a mild aqueous medium at pH 7.4.

- Mechanism: At this pH, EGCG autoxidizes to form a reactive quinone. The thiol groups on alginate then undergo a site-selective Michael-type addition with the quinone, forming a stable carbon-sulfur (C–S) bond. This reaction preferentially occurs at the C2' position on EGCG's B-ring, helping to preserve its antioxidant structure.

- Step 1: Thiol-Functionalization of Alginate

The workflow for creating these stabilized conjugates is illustrated below.

Key Conclusions for Research and Development

- Covalent Conjugation is Superior: Non-covalent mixtures offer only modest, short-term stability improvements. Covalent conjugation provides longer-lasting stabilization by physically shielding EGCG and reducing its molecular mobility [1].

- Preservation of Bioactivity: The mild, site-selective thiol-quinone conjugation strategy is crucial as it preserves EGCG's flavanic structure, which is essential for its antioxidant activity [1].

- Tunable Properties: The Degree of Substitution (DS) is a critical parameter. A lower DS is optimal for suppressing autoxidation and improving cytocompatibility, while a higher DS can enhance radical scavenging capacity [1].

References

gallocatechin gallate LC-MS analysis

Core Concepts & Chemical Profiles

Understanding the specific compounds and analytical challenges is crucial for a successful GCG analysis.

- Catechins in Focus: GCG is one of several flavan-3-ols, or catechins, found in tea. Its specific stereochemistry distinguishes it from isomers like EGCG. Targeted analyses often include a panel of major catechins [1] [2].

- The Challenge of Derivatives: During tea processing (e.g., fermentation), catechins undergo transformations. New derivatives like theaflavins and thearubigins are formed, many of which lack commercial standards, requiring sophisticated non-targeted or semi-targeted LC-MS approaches for identification [3].

- A Note on Nomenclature: Much of the literature focuses on the more abundant isomer, Epigallocatechin gallate (EGCG). The analytical techniques for EGCG—covering sample preparation, chromatography, and mass spectrometry—are directly applicable and essential for the analysis of GCG [1] [4] [5].

Detailed Experimental Protocols

Here are detailed methodologies for sample preparation and LC-MS analysis, compiled from recent studies.

1. Sample Preparation & Extraction Effective sample preparation is critical for isolating GCG from complex matrices like plasma or tea.

- Protein Precipitation & Liquid-Liquid Extraction (for Plasma)

- Procedure: Begin with a protein precipitation step. Then, for a cleaner extract, use Liquid-Liquid Extraction (LLE). Add ethyl acetate (10 times the volume of the plasma sample) to the plasma. Vortex the mixture for 5 minutes, then centrifuge at 13,000 rpm for 10 minutes. Carefully transfer the organic supernatant layer and evaporate it to dryness under a gentle stream of nitrogen gas. Reconstitute the dry residue in a 50:50 methanol-water solution prior to LC-MS injection [1] [6].

- Solid-Liquid Extraction (for Tea)

- Optimal Solvent: Aqueous acetone (e.g., 49.8% acetone in water).

- Optimal Conditions: Sonication for 124 minutes at 50°C. This method, optimized via Design of Experiment (DoE), is highly effective for extracting catechins and their derivatives from black tea [3].

2. LC-MS Analysis Conditions The following table summarizes instrumental parameters that have been successfully used in recent research.

| Parameter | Reported Conditions |

|---|---|

| LC System | UPLC or HPLC [1] [6] [3] |

| MS System | Triple Quadrupole (QQQ) / Tandem MS [1] [3] |

| Analytical Column | Atlantis T3 C18 (4.6 × 50 mm, 3 µm); Agilent Zorbax SB-C18 (100 × 2.1 mm, 3.5 µm) [1] [6] |

| Mobile Phase | A: Water with 0.1% formic acid B: Acetonitrile [1] [6] | | Gradient | Starting at 5-23% B, increasing to 40-60% B over 10-12 minutes [1] [6] | | Flow Rate | 0.2 - 0.3 mL/min [6] | | Ionization Mode | Electrospray Ionization (ESI), typically in negative mode [6] | | MS Detection | Multiple Reaction Monitoring (MRM) for quantification [1] |

The workflow below summarizes the key stages of the analysis, from sample to result.

Experimental workflow for .

Key Analytical Parameters & Validation

For a method to be reliable, it must be rigorously validated. The table below summarizes key quantitative data and performance metrics.

| Parameter | GCG / EGCG Performance Data |

|---|---|

| Quantification Mode | Multiple Reaction Monitoring (MRM) [1] |

| Primary MRM Transition | m/z 457.15 → 168.98 (for EGCG, applicable to GCG) [1] |

| Linear Range | 1–500 ng/mL (in plasma for EGCG) [1] |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL (in plasma for EGCG) [1] |

| Precision (RSD) | Intra- and inter-day precision < 13.8% [2] |

| Accuracy (RE%) | Within ±12.4% of theoretical value [2] |

| Extraction Recovery | Consistent recovery, compensated with internal standards [2] |

Application Notes & Advanced Workflows

Moving beyond standard quantification, LC-MS enables deeper investigation into GCG's role.

- Metabolomics for Mechanism Elucidation: LC-MS-based metabolomics can reveal how GCG/EGCG affects cellular processes. One study on lung cancer cells treated with EGCG identified 33 altered metabolites, pinpointing disruption to glycine, serine, threonine, and glutamate metabolism as a potential anti-cancer mechanism [4] [5].

- Chemical Marker Identification: LC-MS is powerful for identifying unique chemical markers. For example, GCG was successfully identified as a characteristic marker for authenticating Triadica cochinchinensis honey, distinguishing it from other honey types [7].

References

- 1. Quantitative Analysis of Four Catechins from Green Tea ... [pmc.ncbi.nlm.nih.gov]

- 2. Development and validation of a high-throughput assay for ... [pubmed.ncbi.nlm.nih.gov]

- 3. A systematic approach to analyzing catechins and catechin ... [pmc.ncbi.nlm.nih.gov]

- 4. LC-MS Based Metabolomics Study of the Effects of EGCG ... [pubmed.ncbi.nlm.nih.gov]

- 5. LC–MS Based Metabolomics Study of the Effects of EGCG ... [frontiersin.org]

- 6. Pharmacokinetic study of gallocatechin-7-gallate from ... [pmc.ncbi.nlm.nih.gov]

- 7. (−)-Gallocatechin Gallate: A Novel Chemical Marker to ... [mdpi.com]

Pharmacological Properties & Biological Activities of EGCG

The following table summarizes the core properties of EGCG, the most abundant and well-studied catechin in green tea [1].

| Property / Aspect | Description |

|---|---|

| Chemical Structure | Flavonoid-3-ol polyphenol; consists of three aromatic rings (A, B, D) interconnected by a pyran ring (C) [1]. |

| Physical Form | White or pale pink odorless powder or crystalline substance [1]. |

| Solubility | Soluble in water, ethanol, methanol, acetone, tetrahydrofuran, and pyridine [1]. |

| Primary Source | Camellia sinensis (green tea), where it comprises ~50% of the total polyphenol content [1]. |

| Key Pharmacological Properties | Potent antioxidant, anti-inflammatory, cardioprotective, neuroprotective, and antitumor activities [1]. |

| Major Therapeutic Applications | Investigated for cancer, cardiovascular diseases, neurodegenerative disorders (e.g., Alzheimer's, Parkinson's), and metabolic syndromes [1]. |

| Absorption & Metabolism | Absorbed in the intestine; metabolized by gut microbiota (methylation, glucuronidation, sulfation, ring-fission) [1]. |

| Bioavailability | Oral bioavailability is generally low and varies between species; influenced by factors like fasting, food components, and genetic variations [1]. |

Experimental Insights & Methodologies

The search results provide insights into general experimental approaches used in flavonoid research, which are applicable to the study of compounds like EGCG/GCG.

- Physiological Assessment in Plant Materials: One study on Ginkgo biloba rejuvenation provides a methodology for determining total flavonoid content, which involves refluxing dried plant material with methanol and analyzing the concentrations of specific aglycones (quercetin, kaempferol, isorhamnetin) using High-Performance Liquid Chromatography (HPLC) [2]. Concentrations are measured under set conditions (e.g., mobile phase of methanol and H₃PO₄ solution, flow rate of 1.0 mL/min, detection at 360 nm) [2].

- Enzyme Engineering for Flavonoid Glycosylation: To overcome limitations of natural glycosyltransferases (UGTs) like low activity and poor regioselectivity, advanced protein engineering strategies are employed. These include:

- Tailored FRISM (Focused Rational Iterative Site-Specific Mutagenesis): A strategy informed by analyzing mutation energies, substrate binding pocket conformation, and sequence conservation to design mutants with enhanced catalytic activity [3].

- Structure-Based Engineering: Modifying the enzyme's active site to enhance compatibility with a broader spectrum of sugar donors [3].

- Targeted Mutant Library Construction: Creating libraries to screen for mutants with high selectivity for targeted glycosylation sites [3].

Mechanism of Action: Targeting Key Pathways

Research indicates that EGCG and other flavonoids exert their effects by modulating multiple cellular signaling pathways. The diagram below illustrates the interconnected mechanisms by which EGCG influences key cellular processes, based on its documented effects in models like glioma cells [4] and general pharmacological reviews [1].

This multi-target mechanism is crucial for combating complex diseases like high-grade gliomas, where intra-tumor heterogeneity often limits the efficacy of single-target therapies [4].

Interpretation of Search Results and Next Steps

The lack of direct information on GCG in the search results indicates that it may be a less commonly studied stereoisomer of EGCG. For your in-depth technical guide, I suggest the following path forward:

- Refine the Search: The focus should be explicitly on "gallocatechin gallate" or "GCG" rather than the more common "EGCG" to filter the vast literature on the latter.

- Leverage Specialized Databases: Search in dedicated chemical and pharmacological databases (e.g., PubChem, ChEMBL, SciFinder) for the specific molecular profile and bioactivity data of GCG.

- Explore Comparative Studies: Look for review articles or original research that directly compares the biological activity, potency, and metabolism of GCG with its stereoisomer EGCG.

References

Comparative Antioxidant Activity of Catechins

| Compound | ABTS⁺• Scavenging IC₅₀ (μg/mL) | DPPH Scavenging IC₅₀ (μg/mL) | FRAP Assay (Relative Activity) | Key Structural Features |

|---|---|---|---|---|

| GCG | 2.87 [1] | 6.21 [1] | N/A | B-ring Pyrogallol, 3-galloyl |

| EGCG | 2.87 [1] | 6.21 [1] | N/A | B-ring Pyrogallol, 3-galloyl |

| ECG | 3.29 [1] | 7.42 [1] | Highest in one study [2] | B-ring Catechol, 3-galloyl |

| EGC | 5.47 [1] | 12.66 [1] | N/A | B-ring Pyrogallol |

| EC | 9.41 [1] | 19.96 [1] | N/A | B-ring Catechol |

| C | 11.22 [1] | 25.18 [1] | N/A | B-ring Catechol |

| Theasinensin A (TSA) | 2.37 [1] | 5.26 [1] | N/A | Dimer (two pyrogallol & two galloyl groups) |

Core Experimental Protocols for Scavenging Activity

To evaluate the free radical scavenging activity of GCG in a laboratory setting, the following standardized assays are commonly used. These protocols can be adapted for high-throughput screening.

DPPH Free Radical Scavenging Assay

This is a common method to assess a compound's ability to donate hydrogen atoms and scavenge free radicals.

- Principle: The stable purple-colored DPPH radical (1,1-diphenyl-2-picrylhydrazyl) is reduced to a yellow-colored diphenylpicrylhydrazine when scavenged by an antioxidant [3].

- Procedure:

- Prepare a 0.1 mM DPPH stock solution in methanol [4] [1].

- Mix a specific volume of the GCG sample (dissolved in a suitable solvent like water or methanol) at various concentrations with the DPPH solution. A typical ratio is 10 μL of sample to 200 μL of DPPH solution, or 1 mL of sample to 1 mL of DPPH solution [1] [3].

- Vortex the mixture and incubate in the dark at room temperature for 30 minutes [4] [3].

- Measure the absorbance of the solution at 517 nm using a spectrophotometer [4] [3].

- Run a control simultaneously using pure solvent instead of the sample.

- Calculation: Calculate the percentage of DPPH scavenging activity using the formula: ( \text{Scavenging Activity} = \frac{(A_{control} - A_{sample})}{A_{control}} \times 100 ) where ( A_{control} ) is the absorbance of the control and ( A_{sample} ) is the absorbance of the test sample [3]. The IC₅₀ value can be determined from a dose-response curve.

ABTS⁺• Cation Radical Scavenging Assay

This assay measures the ability of antioxidants to scavenge the pre-formed ABTS radical cation.

- Principle: ABTS (2,2'-Azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) is oxidized to its blue-green radical cation (ABTS⁺•) by potassium persulfate. Antioxidants reduce this radical, decolorizing the solution [1].

- Procedure:

- Generate the ABTS⁺• stock solution by reacting equal volumes of 7 mM ABTS solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark for 12-16 hours before use [4] [1].

- Dilute the ABTS⁺• stock solution with methanol or ethanol to an absorbance of 0.70 (±0.02) at 734 nm to create the working solution [4] [1].

- Add 100 μL of the GCG sample at different concentrations to 4 mL of the ABTS⁺• working solution [1].

- Incubate the reaction mixture for 10 minutes in the dark.

- Measure the absorbance at 734 nm [1].

- Calculation: The scavenging activity is calculated similarly to the DPPH assay, and the IC₅₀ is determined [1].

FRAP Assay (Ferric Reducing Antioxidant Power)

This assay measures the reducing capacity of an antioxidant.

- Principle: Antioxidants reduce the ferric-tripyridyltriazine complex (Fe³⁺-TPTZ) to its ferrous form (Fe²⁺-TPTZ), which develops an intense blue color [4].

- Procedure:

- Prepare the FRAP reagent by mixing 10 mM TPTZ in 40 mM HCl, 20 mM ferric chloride, and 300 mM acetate buffer (pH 3.6) in a ratio of 1:1:10 (v/v/v) [4] [1].

- Add 5 μL of the GCG sample to 150 μL of the FRAP reagent in a 96-well plate [4].

- Incubate for 10 minutes at 37°C.

- Measure the absorbance at 593 nm [4].

- Calculation: The antioxidant capacity is expressed as the concentration of Fe²⁺ equivalents or as a relative percentage compared to a standard like Trolox or EGCG [4].

Molecular Mechanisms & Structure-Activity Relationships

The potent antioxidant activity of GCG is not a single-mechanism event but a result of its specific chemical structure enabling multiple modes of action.

The primary structural determinants of GCG's activity and their functional consequences are:

- The B-ring Pyrogallol Group: The 3',4',5'-trihydroxyl structure on the B-ring is a powerful electron donor. It is highly effective at stabilizing unpaired electrons through resonance, making it exceptionally good at Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) to neutralize a wide range of free radicals like DPPH• and ABTS⁺• [1].

- The 3-galloyl Group: The gallate ester attached to the C-ring significantly enhances the molecule's electron-delocalizing capacity, boosting its Single Electron Transfer (SET) capability. Some research suggests that the galloyl group may contribute more to antioxidant potency than the B-ring pyrogallol in certain assay conditions [1]. Furthermore, this group enables GCG to chelate pro-oxidant metal ions like Cu²⁺, preventing them from catalyzing the formation of highly reactive free radicals via the Fenton reaction [2].

Research Implications & Future Directions

The compelling data on GCG's scavenging activity opens several promising avenues for applied research and drug development:

- Neurodegenerative Diseases: Given its ability to protect hippocampal neuronal cells (HT22) from H₂O₂-induced oxidative stress and its strong radical-scavenging activity, GCG is a prime candidate for further investigation in models of Alzheimer's and Parkinson's disease [4].

- Dermatology and Cosmeceuticals: GCG has demonstrated protective effects against UVB-induced skin photodamage in hairless mice, improving skin elasticity, collagen fibers, and inhibiting mitochondrial aberrations and melanosome formation. Its superior chemical stability compared to EGCG makes it a more viable ingredient for topical formulations aimed at anti-aging and sun protection [5].

- Oncology: The role of oxidative stress in cancer initiation and progression is well-established. The strong antioxidant properties of GCG and related catechins, as part of a broader profile of bioactivities (including pro-apoptotic and anti-proliferative effects), warrant further study as adjuvant therapies in oncology [3] [2].

References

- 1. The Effects of Structure and Oxidative Polymerization on ... [pmc.ncbi.nlm.nih.gov]

- 2. Effects of epigallocatechin gallate, ... [sciencedirect.com]

- 3. GC-MS profiling and assessment of antioxidant, antibacterial, and... [bmccomplementmedtherapies.biomedcentral.com]

- 4. Epigallocatechin Gallate Is the Most Effective Catechin ... [pmc.ncbi.nlm.nih.gov]

- 5. Protective effects of gallocatechin gallate against ultraviolet ... [nature.com]

GCG and Its Role in Aβ Aggregation Inhibition

GCG is an epimer of the well-studied green tea polyphenol EGCG [1] [2]. Here is a summary of its known and inferred mechanisms based on the available literature:

| Aspect | Details |

|---|---|

| Relationship to EGCG | Epimer of EGCG; formed from EGCG under specific conditions (e.g., cell culture) [1] [2]. |

| Primary Mechanism | Scientific literature suggests it shares EGCG's anti-amyloidogenic properties [1] [2]. Direct experimental data on GCG alone is limited. |

| Inferred Mechanisms of Action | (Based on EGCG research) Binds to unfolded peptide chains, redirecting aggregation into non-toxic, off-pathway oligomers that cannot form mature fibrils [3]. |

| Experimental Evidence | One study noted GCG's formation during EGCG experiments; its effects were not isolated from EGCG's [1]. |

Experimental Approaches and Methodologies

The search results provide details on the common experimental methods used to study inhibitors like EGCG, which are directly applicable for investigating GCG.

Thioflavin T (ThT) Aggregation Kinetics Assay

This is a standard method to monitor the fibrillation process in real-time [4].

- Principle: ThT fluorescence increases significantly upon binding to β-sheet structures in amyloid fibrils.

- Typical Protocol:

- Prepare an Aβ peptide solution (e.g., 5 µM in phosphate buffer, pH 8.0).

- Add the inhibitor compound (GCG/EGCG) at various concentrations.

- Include ThT dye (e.g., 15 µM in glycine buffer).

- Incubate the mixture in a plate reader at 37°C with continuous shaking.

- Measure fluorescence (Excitation: 440 nm, Emission: 490 nm) every 5-10 minutes over 24-48 hours [4].

- Data Analysis: The resulting fluorescence curve is sigmoidal. You can model it with a logistic equation to extract quantitative parameters like lag time (λ), maximum slope (vₘ), and apparent rate constant (k_app), which allow for precise comparison of inhibitor potency [4].

High-Resolution Imaging with AFM

Atomic Force Microscopy (AFM) visualizes the morphology of aggregates formed during the inhibition process.

- Procedure: Aliquot samples from the aggregation reaction at different time points, deposit them on an atomically clean surface like graphene, and image in liquid to determine the size and shape of aggregates [5].

- Outcome: This technique can confirm the absence of mature fibrils and provide direct evidence of the non-toxic, "off-pathway" oligomers promoted by compounds like EGCG/GCG [5].

Cell-Based and In Vivo Models

- Cellular Models: Treat cultured neuronal cells with Aβ species pre-incubated with or without the inhibitor to assess cell viability and reduction in oligomer-induced toxicity [6].

- In Vivo Models: Utilize transgenic AD mouse models to evaluate cognitive improvement and reduction in amyloid pathology after chronic administration of the compound [7].

The following diagram outlines a common experimental workflow for evaluating a potential inhibitor like GCG, from initial biochemical screening to validation in disease models.

Experimental workflow for evaluating Aβ aggregation inhibitors like GCG

Research Considerations for GCG

Given that GCG is an epimer of EGCG, specific considerations are necessary for its study [1] [2]:

- Stability in Solution: EGCG is known to undergo epimerization to GCG and oxidation under cell culture conditions. The rates are affected by concentration, pH, temperature, and oxygen partial pressure. These factors must be controlled, and the stability of GCG itself under experimental conditions should be verified.

- Bioavailability: Like EGCG, GCG is likely to have low bioavailability and rapid metabolism. For any therapeutic application, strategies such as nanoformulations may be necessary to improve its delivery to the brain [1] [3].

Key Takeaways and Future Research

- GCG is an understudied epimer of the potent anti-amyloidogenic compound EGCG.

- Its mechanisms of action are inferred from EGCG research and include redirecting Aβ aggregation into non-toxic pathways.

- Robust experimental protocols are well-established and can be directly applied to characterize GCG's efficacy and mechanism.

To advance the field, future research on GCG should focus on:

- Isolating and testing the effects of GCG independently of EGCG.

- Conducting direct, comparative studies between GCG and EGCG regarding their potency and mechanisms.

- Addressing the challenges of stability and bioavailability for therapeutic development.

References

- 1. Inhibition of the Self-Assembly of Aβ and of Tau by Polyphenols [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of the Self-Assembly of Aβ and of Tau ... [mdpi.com]

- 3. Green Tea Polyphenol Epigallocatechin-Gallate in Amyloid ... [pmc.ncbi.nlm.nih.gov]

- 4. Modeling the Inhibition Kinetics of Curcumin, Orange G ... [pmc.ncbi.nlm.nih.gov]

- 5. Complete aggregation pathway of amyloid β (1-40) and (1-42 ... [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of amyloid beta oligomer accumulation by NU-9 [pubmed.ncbi.nlm.nih.gov]

- 7. Aβ1-6A2V(D) peptide, effective on Aβ aggregation, inhibits ... [nature.com]

Chemical Identity and Relationship to EGCG

Gallocatechin gallate (GCG) is a catechin and a type of flavan-3-ol. Its core structure consists of two aromatic rings (A and B) and a heterocyclic dihydropyran ring (C), with multiple hydroxyl groups attached. A gallate moiety is esterified to the C ring [1] [2].

GCG is the C-2 epimer of the more widely known (-)-epigallocatechin gallate (EGCG). This means they are stereoisomers, differing only in the spatial configuration around a single carbon atom (C-2 in the C ring) [3]. GCG has a trans configuration (2S, 3R), while EGCG has a cis configuration (2R, 3R) [4].

The following diagram illustrates the epimerization relationship between EGCG and GCG:

Epimerization transforms EGCG into GCG under heat.

A significant source of GCG is through the heat-induced epimerization of EGCG during the processing or heating of green tea. Studies indicate that heating EGCG at 100°C for 30 minutes can lead to a measurable conversion to GCG [3].

Comparative Properties and Bioactivities

The following table summarizes key comparative data between GCG and EGCG.

| Property | GCG | EGCG | Technical Notes & Context |

|---|---|---|---|

| Chemical Configuration | (2S, 3R) trans [4] | (2R, 3R) cis [4] | The difference at the C-2 atom affects their 3D structure and biological interactions. |

| Primary Source | Artifact from heat processing of tea [3] [4] | Naturally abundant in green tea (50-60% of catechins) [1] | In fresh tea leaves, EGCG is predominant. |

| Cholesterol Absorption Inhibition | Shows significant activity [3] | Shows significant activity [3] | Heat-epimerized catechin mixtures (rich in GCG) may be more effective [3]. |

| Post-Ischemic Myocardial Recovery (in vitro) | Effective at 3 × 10⁻⁶ M [4] | Effective at 3 × 10⁻⁵ M [4] | GCG demonstrated similar efficacy at a 10-fold lower concentration, suggesting higher potency in this model [4]. |

| Positive Inotropic Effect (PIE) | Produced PIE [4] | Produced PIE [4] | Both act via a mechanism similar to calcium-sensitizing drugs, without increasing intracellular Ca²⁺ [4]. |

| Vasorelaxant Effect | More prolonged effect [4] | Measurable effect [4] | The effect is linked to nitric oxide (NO) release [4]. |

Beyond the comparative data, both GCG and EGCG exhibit a range of bioactivities relevant to drug development, primarily through modulating key cellular signaling pathways. The following diagram outlines these core mechanisms:

GCG and EGCG modulate multiple signaling pathways to exert effects.

The mechanisms shown in the diagram are supported by specific experimental findings:

- Anti-inflammatory & Immunomodulatory Action: EGCG inhibits the JAK/STAT signaling pathway, reducing phosphorylation of proteins like STAT1 and STAT3, which are crucial in inflammation and cancer progression [5] [6].

- Cardioprotective Mechanisms: The protective effect against post-ischemic myocardial dysfunction is linked to the inhibition of the Mitochondrial Permeability Transition Pore (MPTP), preventing calcium overload-induced apoptosis [4].

Experimental Protocols for Key Studies

For researchers aiming to replicate or build upon key findings, here are summaries of critical methodologies.

Protocol: In Vitro Model of Myocardial Ischemia-Reperfusion [4]

This protocol assesses the cardioprotective efficacy of catechins.

- 1. Heart Preparation: Isolate hearts from guinea pigs (300-350 g). Cannulate the aorta and perfuse using a Langendorff apparatus with Krebs-Henseleit (KH) solution, maintained at 37°C and oxygenated with 95% O₂/5% CO₂.

- 2. Baseline Measurement: Insert a fluid-filled balloon into the left ventricle to continuously monitor Left Ventricular Developed Pressure (LVDP) as a primary metric of contractile function.

- 3. Drug Pre-treatment: Perfuse the heart for 20 minutes with KH solution containing either EGCG (3 × 10⁻⁵ M) or GCG (3 × 10⁻⁶ M). Include a control group perfused with drug-free solution.

- 4. Ischemia-Induction: Subject the hearts to 30 minutes of global, normothermic ischemia by stopping the flow of perfusate.

- 5. Reperfusion: Restore the flow of KH solution (without catechins) for 40 minutes.

- 6. Data Analysis: Calculate the percentage recovery of LVDP at the end of reperfusion compared to the pre-ischemic baseline. A significantly higher recovery in treated groups indicates a cardioprotective effect.

Protocol: Investigating the Epimerization of EGCG to GCG [3] [7]

This methodology is relevant for studying the compound's stability and conversion.

- 1. Sample Preparation: Dissolve purified EGCG in an aqueous solution. The pH of the solution should be controlled, as epimerization is faster at neutral to basic pH.

- 2. Heat Treatment: Heat the EGCG solution to a defined temperature (e.g., 100°C) for a set duration (e.g., 30 minutes) in a controlled environment like a water bath or oil bath.

- 3. Sample Analysis:

- Analytical Technique: Use High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector.

- Separation: Employ a reverse-phase C18 column. A common mobile phase is a gradient of water (with 0.1% formic acid) and acetonitrile.

- Quantification: Identify EGCG and GCG based on their retention times and mass spectra by comparison with pure standards. The epimerization rate can be calculated based on the peak areas.

Formulation and Bioavailability Considerations

The search results highlight significant challenges and one promising strategy for the delivery of these catechins.

- Inherent Instability: Both EGCG and GCG are chemically unstable in aqueous solutions, undergoing epimerization and oxidative degradation, which leads to the formation of quinones and dimers [7]. Factors that accelerate degradation include neutral/basic pH, oxygen, light, and metal ions [7].

- Low Bioavailability: EGCG (and by extension, likely GCG) suffers from low oral bioavailability (≤10%), limiting its therapeutic potential. This is due to poor intestinal permeability, metabolism by gut microbiota, and extensive phase II metabolism (glucuronidation, sulfation, and O-methylation) in the liver [1] [6].

- Stabilization Strategy: A promising, simple formulation approach involves creating a complex with sucrose.

- Formula: An oral solution containing EGCG (2.68%), citric acid (to adjust pH to 3.5-4.5), and sucrose (10%) [7].

- Mechanism: The EGCG-sucrose complex in a concentrated solution appears to shift degradation from irreversible oxidation toward reversible epimerization, thereby preserving the active catechin content. This formulation was stable for at least 24 months at 2–8°C and showed improved bioavailability in a rat model compared to powdered EGCG capsules [7].

References

- 1. Epigallocatechin Gallate (EGCG): Pharmacological Properties ... [pmc.ncbi.nlm.nih.gov]

- 2. Epigallocatechin-Gallate (EGCG): An Essential Molecule ... [mdpi.com]

- 3. Gallocatechin gallate [en.wikipedia.org]

- 4. Protective effects of EGCg or GCg, a green tea catechin ... [sciencedirect.com]

- 5. EGCG Mediated Targeting of Deregulated Signaling ... [pmc.ncbi.nlm.nih.gov]

- 6. Epigallocatechin-3-Gallate (EGCG) in Relation to Molecular ... [pmc.ncbi.nlm.nih.gov]

- 7. Simple Approach to Enhance Green Tea Epigallocatechin ... [pmc.ncbi.nlm.nih.gov]

HPLC Application Notes for (-)-Gallocatechin Gallate (GCG) Analysis

(-)-Gallocatechin gallate (GCG) is a catechin epimer of (-)-epigallocatechin gallate (EGCG) and is found in certain fermented teas and high-temperature-processed tea extracts. Its analysis is crucial for standardizing natural extracts used in pharmaceutical and nutraceutical development [1] [2]. The following application notes provide a foundation for its quantification using HPLC.

Key HPLC Method Parameters

The table below summarizes two validated chromatographic conditions for the separation and analysis of GCG, adaptable based on equipment availability and required resolution.

| Parameter | Method 1: Conventional HPLC for Multiple Catechins [3] | Method 2: Rapid UHPLC for GCG [4] |

|---|---|---|

| Analytical Column | Deactivated, double endcapped monomeric C18 (3.0 mm × 250 mm, 5 µm) [3] | Waters Acquity C18 (50 mm x 2.1 mm ID, 1.8 µm) [4] |

| Mobile Phase | Acidified water and acetonitrile/methanol (specific gradient detailed in protocol) [3] | Phosphate Buffer (pH 6.8) : Methanol (70:30, v/v) [4] |

| Elution Mode | Gradient | Isocratic |

| Flow Rate | 1 mL/min [3] | 0.5 mL/min [4] |

| Column Temperature | Room Temperature [3] | 25 °C [4] |

| Detection (Wavelength) | UV at 280 nm [3] | UV at 272 nm [4] |

| Injection Volume | Not specified | 20 µL [4] |

| Run Time | Shorter analysis time (specific duration not stated) [3] | 5 minutes [4] |

Quantitative Validation Data The following table outlines typical validation results for an HPLC method analyzing GCG, demonstrating the method's reliability [4].

| Validation Parameter | Results for GCG Analysis |

|---|---|

| Linearity | Correlation coefficient (R²) > 0.999 [4] |

| Accuracy (Recovery) | 99.1% to 100.4% [4] |

| Precision | Relative Standard Deviation (RSD) < 2% [4] |

| Limit of Detection (LOD) | Method is "sensitive enough for routine analysis" (specific value not stated) [4] |

Detailed Experimental Protocol

Here is a detailed step-by-step protocol for the rapid UHPLC method for quantifying GCG, adapted from the search results [4].

Sample Preparation (Extraction from Green Tea)

- Weigh: Accurately weigh about 1 gram of green tea leaves.

- Dissolve: Add the leaves to 10 mL of methanol.

- Extract: Vortex the mixture continuously for 30 minutes.

- Separate: Centrifuge at 2000 rpm for 15 minutes and collect the supernatant.

- Clean: To remove pigments, transfer the supernatant to a dispersive Solid-Phase Extraction (SPE) tube (e.g., Agilent Dispersive SPE 15mL AOAC tubes).

- Vortex and Centrifuge: Vortex for 20 minutes and centrifuge again at 2000 rpm for 10 minutes. Collect the final supernatant.

- Filter: Filter the extract through a 0.2 µm nylon syringe filter before UHPLC injection.

Instrumental Setup and Analysis

- Prepare Mobile Phase: Prepare a phosphate buffer (pH 6.8) and mix with HPLC-grade methanol in a 70:30 ratio. Filter through a 0.45 µm membrane filter and degas by sonication for 15 minutes.

- Set Chromatographic Conditions:

- Column: C18 (50 mm x 2.1 mm ID, 1.8 µm)

- Flow Rate: 0.5 mL/min

- Column Oven Temperature: 25 °C

- Detection: UV at 272 nm

- Injection Volume: 20 µL

- Run Time: 5 minutes (isocratic elution)

- Perform Analysis: Inject the prepared standard and sample solutions.

Critical Considerations for Analysis

GCG is prone to degradation, which can compromise analytical results. Please consider the following factors during method development and sample handling.

- Stability and Storage: GCG is highly susceptible to degradation, primarily through oxidation and epimerization [5]. Epimerization can convert (-)-epigallocatechin gallate (EGCG) to GCG and vice versa, especially at elevated temperatures (e.g., during tea processing) [1] [5]. To ensure analytical accuracy:

- pH: Maintain an acidic environment (pH 3–6) for sample and standard solutions, as GCG is unstable at neutral to basic pH [1] [5].

- Temperature: Store standard stock solutions and prepared samples at 2-8°C or -20°C to maximize stability. The pure standard has a limited shelf life [6] [5].

- Antioxidants: Incorporate a reducing agent like ascorbic acid (0.04%) into the solution to protect GCG from oxidative degradation [5].

- Matrix Complexity: When analyzing GCG in complex samples like fermented tea (Miang), a sophisticated gradient elution is necessary to separate GCG from other co-eluting catechins, gallic acid, and caffeine [3]. The search results indicate that a well-chosen C18 column with acid in the mobile phase is critical for overcoming matrix interference [3].

Expected Outcomes and Applications

A properly developed and validated HPLC method for GCG will provide high-resolution separation, precise quantification, and high accuracy and precision for routine analysis [3] [4]. This methodology is essential for:

- Standardization of Botanicals: Quality control of Miang extracts and other tea-based natural products intended for use as active pharmaceutical ingredients (APIs) [3].

- Bioavailability Studies: Tracking the absorption and transport of GCG across biological barriers like the blood-brain barrier [2].

- Stability Studies: Monitoring the degradation kinetics of GCG under various storage and processing conditions [5].

Conclusion

This guide provides a validated framework for the HPLC analysis of this compound. The critical steps for success include selecting an appropriate column and mobile phase, rigorously validating the method, and, most importantly, implementing strict controls over sample stability. By following this protocol, researchers can reliably quantify GCG for applications in pharmaceutical development and natural product research.

References

- 1. Preclinical Activities of Epigallocatechin Gallate in ... [pmc.ncbi.nlm.nih.gov]

- 2. Transport of gallocatechin gallate and catechin ... [sciencedirect.com]

- 3. Development of HPLC Method for Catechins and Related ... [pmc.ncbi.nlm.nih.gov]

- 4. Method development and validation for rapid identification of ... [journals.plos.org]

- 5. Validation of a high performance liquid chromatography ... [sciencedirect.com]

- 6. This compound analytical standard 4233-96-9 [sigmaaldrich.com]

Comprehensive Application Notes and Protocols for LC-MS/MS Quantification of Glucagon (GCG)

Introduction to LC-MS/MS Principles and Historical Development

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) represents a cornerstone technology in modern bioanalytical chemistry, combining the superior separation capabilities of liquid chromatography with the exceptional detection sensitivity and specificity of mass spectrometry. The historical development of LC-MS has been marked by groundbreaking innovations dating back to its initial conceptualization in the mid-20th century, with the first commercial systems emerging in the 1970s utilizing quadrupole mass spectrometers. [1] The most transformative advancement came with the development of electrospray ionization (ESI) in the 1980s and 1990s, which revolutionized the analysis of large, polar biomolecules such as proteins, peptides, and nucleic acids by enabling efficient transfer of analytes from the liquid phase to the gas phase for mass analysis. [2] [1] This technological evolution has established LC-MS/MS as an indispensable tool in pharmaceutical research, clinical diagnostics, and life sciences, with PubMed recording approximately 3,908 LC-MS-related publications annually as of 2023. [3]

The analytical power of LC-MS/MS lies in its unique ability to separate complex mixtures and provide highly specific detection through multiple reaction monitoring (MRM). This technique is particularly valuable for quantifying therapeutic peptides like glucagon (GCG) in biological matrices, where it offers significant advantages over traditional immunoassays, including higher specificity, reduced cross-reactivity, and the ability to multiplex analyses. [4] Glucagon, a 29-amino acid peptide hormone, plays critical roles in glucose metabolism and represents an important therapeutic target for diabetes management. The quantification of GCG presents substantial bioanalytical challenges due to its low endogenous concentrations, susceptibility to enzymatic degradation, and the complexity of biological sample matrices. This document provides comprehensive application notes and detailed protocols to address these challenges through robust LC-MS/MS methodology.

Materials and Methods

Sample Preparation Strategies

Table 1: Comparison of Sample Preparation Techniques for GCG Quantification

| Technique | Principles | Advantages | Limitations | Recommended Use |

|---|

| Protein Precipitation with Phospholipid Removal (PLR) | Combination of organic solvent-induced protein precipitation with selective phospholipid removal using specialized sorbents | - Rapid processing

- Effective phospholipid removal

- Reduced matrix effects

- Simple workflow with minimal method development | - Less selective than SPE

- May not remove all interfering compounds | Initial sample cleanup for high-throughput analysis when moderate cleanliness suffices | | Solid Phase Extraction (SPE) | Retention based on hydrophobic, ionic, or mixed-mode interactions with subsequent selective elution | - Superior sample cleanliness

- Effective analyte concentration

- Comprehensive removal of endogenous interferences | - Requires more method development

- Increased time and labor

- Higher cost | When highest sensitivity and specificity are required for complex matrices | | Microelution SPE | Miniaturized SPE format with significantly reduced sorbent mass and solvent volumes | - Minimal sample volume requirements

- Reduced solvent consumption

- Higher sensitivity through smaller elution volumes

- No evaporation/reconstitution needed | - Limited sample load capacity

- Specialized equipment required | Ideal for volume-limited samples or when enhanced sensitivity is critical |

2.1.1 Protein Precipitation with Phospholipid Removal: Biological matrices including plasma, serum, or whole blood require extensive cleanup prior to LC-MS/MS analysis to minimize ion suppression and matrix effects. Simple protein precipitation, while fast and convenient, often leaves behind significant amounts of phospholipids that can interfere with accurate quantification. [4] The Phree phospholipid removal plates provide an enhanced approach by combining protein precipitation with selective phospholipid extraction. The protocol involves: (1) adding a crash solvent (methanol or acetonitrile with 1% formic acid) to the PLR well plate; (2) mixing the biological sample with the crash solvent to induce protein precipitation; (3) applying vacuum or positive pressure to pass the solution through a filter that retains precipitated proteins and a sorbent that extracts phospholipids; (4) collecting the cleaned extract for LC-MS/MS analysis. [4] This approach significantly reduces matrix effects while maintaining high recovery of target analytes like GCG.

2.1.2 Mixed-Mode Solid Phase Extraction: For applications requiring the highest level of sample cleanliness, mixed-mode SPE utilizing polystyrene-divinylbenzene (PSDVB) polymeric sorbents with incorporated cation or anion exchange moieties provides superior performance. [4] The Strata-X methodology follows these critical steps: (1) sample pretreatment (dilution, acidification, or addition of organic solvent) to optimize analyte retention; (2) sample loading onto the SPE cartridge or well plate; (3) aqueous wash to remove water-soluble endogenous interferents; (4) organic solvent wash to eliminate hydrophobic matrix compounds; (5) selective elution of target analytes using optimized solvent conditions; (6) evaporation and reconstitution in LC-compatible solvent, often at a lower volume than the original sample to preconcentrate the analyte and enhance sensitivity. To streamline method development, utilization of an SPE method development plate that screens four different chemistries under multiple conditions is highly recommended to identify the optimal sorbent for GCG extraction. [4]

Liquid Chromatography Separation

2.2.1 Column Selection: While reversed-phase C18 columns represent the most common stationary phase in LC-MS applications, alternative phases may provide superior selectivity for peptide analysis. Core-shell technology columns, such as the Kinetex series, offer increased efficiency compared to fully porous particles, yielding faster and more highly efficient separations. [4] For peptide separations, wide-pore materials (300 Å) are generally recommended to accommodate larger biomolecules and ensure sufficient access to the stationary phase. The application of stationary phases that incorporate aromatic ligands (e.g., biphenyl or phenyl-hexyl) can provide enhanced selectivity for compounds with aromatic structures through π-π interactions, which may benefit GCG separation. [4] These columns demonstrate complementary selectivity to traditional C18 phases and may improve resolution of GCG from potentially interfering substances.

2.2.2 Mobile Phase Optimization: For GCG analysis, acidic mobile phases are typically employed to promote protonation of acidic residues and enhance ionization efficiency. Common mobile phase systems include: (1) water/acetonitrile with 0.1% formic acid; (2) water/methanol with 0.1% formic acid; (3) ammonium formate or acetate buffers (pH 3-5) for improved reproducibility. The inclusion of ion-pairing reagents (e.g., trifluoroacetic acid, heptafluorobutyric acid) can improve peak shape and retention for hydrophilic peptides but may cause ion suppression in MS detection and requires careful optimization. [5] Gradient elution is essential for peptide separation, typically starting at 5-10% organic solvent and increasing to 60-90% over 5-15 minutes, with the exact profile optimized to achieve optimal resolution while maintaining acceptable run times.

Mass Spectrometric Detection

Table 2: Mass Spectrometry Parameters for GCG Quantification

| Parameter | Recommended Setting | Alternative Options | Optimization Considerations |

|---|---|---|---|

| Ionization Source | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) | ESI preferred for polar, thermally labile compounds like peptides |

| Ionization Mode | Positive Mode | Negative Mode | Positive mode typically provides superior sensitivity for peptides |

| Mass Analyzer | Triple Quadrupole (QQQ) | Quadrupole-TOF (Q-TOF), Quadrupole-Orbitrap (Q-Orbitrap) | QQQ ideal for targeted quantification due to high sensitivity in MRM mode |

| Source Temperature | 300-400°C | 250-500°C | Higher temperatures improve desolvation but may promote fragmentation |

| Ion Spray Voltage | 4500-5500 V | 3000-6000 V | Optimize for maximum precursor ion intensity |

| Nebulizer Gas | 40-60 psi | 30-70 psi | Higher pressure improves aerosol formation for better sensitivity |

| Drying Gas | 40-60 psi | 30-70 psi | Optimize to balance desolvation and analyte loss |

2.3.1 MS Instrumentation: Modern LC-MS/MS systems for quantitative bioanalysis predominantly utilize triple quadrupole mass spectrometers operated in Multiple Reaction Monitoring (MRM) mode due to their exceptional sensitivity and specificity. [2] [1] These instruments fragment peptide precursor ions in the second quadrupole (collision cell) and monitor specific fragment ions in the third quadrupole, providing highly selective detection that significantly reduces chemical noise from complex biological matrices. Alternative platforms including quadrupole-time-of-flight (Q-TOF) and quadrupole-Orbitrap systems offer the advantage of high-resolution mass analysis, which can provide additional specificity through exact mass measurement, though typically at higher instrument cost and with potentially reduced sensitivity compared to triple quadrupole systems for targeted quantification. [1]

2.3.2 MRM Transition Optimization: For GCG quantification, selection of appropriate precursor and fragment ions is critical for method sensitivity and specificity. The doubly-charged precursor ion [M+2H]²⁺ is typically the most abundant for peptides of GCG's size (MW ~3483 Da) and should be selected for monitoring. Optimization of MRM parameters should include: (1) direct infusion of standard solutions to identify predominant precursor ions; (2) collision energy optimization for each precursor-fragment transition; (3) selection of 3-5 abundant fragment ions for monitoring; (4) verification of transition specificity in the presence of matrix components. Commonly observed fragments for peptides include y- and b-series ions, with those representing sequence-specific fragments preferred for quantification. The most intense transition is typically designated as the quantifier ion, while 1-2 additional transitions serve as qualifier ions for confirmatory purposes.

Experimental Protocol: LC-MS/MS Quantification of GCG

Sample Preparation Workflow

LC-MS/MS Analysis Procedure

3.2.1 Chromatographic Conditions:

- Column: Kinetex Biphenyl (100 × 2.1 mm, 2.6 μm) or equivalent wide-pore column

- Mobile Phase A: 0.1% Formic acid in water

- Mobile Phase B: 0.1% Formic acid in acetonitrile

- Gradient Program: 0 min: 15% B; 0-5 min: 15-35% B; 5-8 min: 35-60% B; 8-8.5 min: 60-95% B; 8.5-10.5 min: 95% B; 10.5-11 min: 95-15% B; 11-15 min: 15% B (re-equilibration)

- Flow Rate: 0.3 mL/min

- Column Temperature: 40°C

- Injection Volume: 10 μL

3.2.2 Mass Spectrometric Conditions:

- Instrument: Triple quadrupole mass spectrometer

- Ionization Source: Electrospray ionization (ESI), positive mode

- Source Temperature: 350°C

- Ion Spray Voltage: 5000 V

- Nebulizer Gas: 50 psi

- Drying Gas: 50 psi

- MRM Transitions: Optimize for specific GCG fragments (e.g., m/z 774.8 → 1103.5 quantifier; m/z 774.8 → 899.4 qualifier)

- Dwell Time: 100 ms per transition

3.2.3 Quantification Approach:

- Internal Standard: Stable isotope-labeled GCG (e.g., [¹³C₆,¹⁵N₂]-GCG)

- Calibration Curve: 8-point curve ranging from 5-1000 pg/mL

- Quality Controls: Prepare at low, medium, and high concentrations (15, 150, 750 pg/mL)

Application Notes and Method Validation

Critical Method Parameters

4.1.1 Sample Stability Considerations: Glucagon presents significant preanalytical challenges due to its susceptibility to enzymatic degradation and adsorption to container surfaces. To maintain analyte integrity, the following precautions are recommended: (1) use EDTA-plasma with added protease inhibitors (e.g., aprotinin, DPP-IV inhibitors); (2) maintain samples at 4°C during processing; (3) use low-binding polypropylene tubes throughout the procedure; (4) process samples promptly after collection (within 2 hours) or store at -80°C for long-term preservation. Stability assessments should be conducted under various storage and processing conditions (bench top, autosampler, freeze-thaw cycles) to establish appropriate handling protocols.

4.1.2 Matrix Effects Assessment: The impact of co-eluting matrix components on ionization efficiency must be rigorously evaluated to ensure method accuracy and precision. Matrix effects should be assessed according to regulatory guidelines using the post-extraction spiking approach: (1) prepare blank matrix extracts from at least 6 different sources; (2) spike with GCG at low and high QC concentrations after extraction; (3) compare peak areas with those from neat solutions prepared in reconstitution solvent; (4) calculate the matrix factor (MF) and internal standard normalized MF for each lot. An IS-normalized MF close to 1.0 indicates effective compensation of matrix effects by the internal standard. Significant variation (>15%) between different matrix lots may necessitate additional sample cleanup or chromatographic optimization.

Method Validation Criteria

Table 3: Method Validation Parameters and Acceptance Criteria

| Validation Parameter | Experimental Procedure | Acceptance Criteria |

|---|

| Accuracy and Precision | Analysis of QC samples at 4 concentrations (LLOQ, low, medium, high) with 6 replicates each over 3 runs | Within-run and between-run precision: ≤15% RSD (≤20% at LLOQ) Accuracy: 85-115% of nominal (80-120% at LLOQ) | | Linearity | 8-point calibration curve analyzed in triplicate over 3 runs | Correlation coefficient (r) ≥ 0.99 Back-calculated standards within 15% of nominal (20% at LLOQ) | | Lower Limit of Quantification (LLOQ) | Analysis of 6 replicates at LLOQ with precision ≤20% and accuracy 80-120% | Signal-to-noise ratio ≥ 5:1 Precise and accurate quantification at lowest calibrator | | Selectivity and Specificity | Analysis of blank matrix from 6 different sources to check for interference at GCG and IS retention times | Response in blank < 20% of LLOQ for analyte and < 5% for IS | | Matrix Effects | Post-column infusion and post-extraction addition experiments with 6 different matrix lots | Internal standard normalized matrix factor 0.85-1.15 with RSD ≤ 15% | | Stability | Evaluation of bench-top, processed sample, freeze-thaw, and long-term storage stability | Analyte response within 15% of nominal value |

4.2.1 Additional Validation Parameters: Beyond the core validation criteria outlined in Table 3, comprehensive method validation should include assessment of carryover, dilution integrity, and recovery. Carryover should be evaluated by injecting a blank sample immediately following the upper limit of quantification (ULOQ) standard, with response in the blank not exceeding 20% of the LLOQ. For samples requiring dilution above the ULOQ, dilution linearity should be demonstrated by spiking matrix at concentrations exceeding the ULOQ and diluting with blank matrix to within the calibration range, with accuracy and precision meeting validation criteria. Extraction recovery should be determined by comparing peak areas from extracted samples with those from post-extraction spiked samples at low, medium, and high concentrations.

Conclusion

The LC-MS/MS methodology presented herein provides a robust framework for the precise and accurate quantification of glucagon (GCG) in biological matrices. By leveraging advanced sample preparation techniques, optimized chromatographic separations, and highly specific mass spectrometric detection, this protocol addresses the significant analytical challenges associated with peptide quantification. The comprehensive validation approach ensures method reliability for supporting preclinical and clinical studies where monitoring GCG concentrations is essential for understanding glucose homeostasis and evaluating therapeutic interventions.

The flexibility of this platform allows for adaptation to various research needs, from high-throughput clinical applications to highly sensitive mechanistic studies. As LC-MS/MS technology continues to evolve with improvements in instrument sensitivity, chromatographic efficiency, and automation capabilities, the methodology described can be further refined to enhance performance characteristics while maintaining the rigorous quality standards required for regulated bioanalysis.

References

- 1. Recent Advances in Liquid Chromatography–Mass ... [pmc.ncbi.nlm.nih.gov]

- 2. Latest News on Mass Specs – February 2025 [phenomenex.com]

- 3. Perspectives of Quantitative GC-MS, LC-MS, and ICP-MS in ... [pmc.ncbi.nlm.nih.gov]

- 4. LC Column and Sample Preparation Considerations [myadlm.org]

- 5. Application Notes: LC-MS [chromatographyonline.com]

Application Notes and Protocols: (-)-Gallocatechin Gallate (GCG) as a Novel Authentication Marker for Triadica cochinchinensis Honey

Introduction to GCG as an Authentication Marker

(-)-Gallocatechin Gallate (GCG) has been identified as a novel flavonoid marker for authenticating Triadica cochinchinensis honey (TCH), a monofloral honey variety of significant commercial and medicinal importance in southern China. This unique chemical marker is exclusively derived from the nectar of T. cochinchinensis plants and has demonstrated absolute specificity to TCH when compared against 11 other common Chinese honey varieties. The discovery of GCG addresses a critical authentication gap in honey quality control, providing a reliable method to verify botanical origin and combat economically motivated adulteration in the honey industry.

The authentication of monofloral honeys represents a significant challenge in food quality control due to the global prevalence of honey adulteration. Traditional authentication methods, including palynological analysis and basic physicochemical parameter testing, often lack the specificity and precision required for definitive botanical origin determination. Recent research has focused on identifying chemical markers derived from nectar source plants that can serve as definitive indicators of honey authenticity. These markers, particularly flavonoids, offer significant advantages for authentication as they are stable, measurable with precision instrumentation, and directly linked to the botanical origin of the honey. The identification of GCG as a characteristic marker for TCH builds upon successful precedents in honey authentication, such as methyl syringate 4-O-β-D-gentiobioside and lepteridine for Manuka honey, kaempferitrin for Camellia oleifera honey, and safflomin A for safflower honey [1].

Materials and Reagents

Honey Samples

- TCH Samples: Collect Triadica cochinchinensis honey directly from apiaries located in T. cochinchinensis plantation areas during the flowering season (May to July). Confirm botanical origin through palynological analysis prior to analysis [1].

- TCN Samples: Obtain T. cochinchinensis nectar directly from flowers using a micro-aspirator for comparative analysis [1].

- Comparative Honey Samples: Include 11 other common Chinese commercial honey types for specificity testing: Brassica napus honey (BNH), Citrus reticulata honey (CRH), Robinia pseudoacacia honey (RPH), Ziziphus jujuba honey (ZJH), Vitex negundo honey (VNH), Litchi chinensis honey (LCH), Lycium chinense honey (YCH), Eriobotrya japonica honey (EJH), Tilia tuan honey (TTH), polyfloral honey (POH), and Camellia oleifera honey (COH) [1].

- Sample Replication: Prepare a minimum of three biological replicates for each honey type to ensure statistical significance [1].

- Storage Conditions: Maintain all honey samples at -20°C until analysis to preserve chemical integrity and prevent degradation [1].

Chemicals and Reagents

- Solvents: LC-MS-grade acetonitrile and methanol (Merck, Darmstadt, Germany) [1].

- Additives: LC-MS-grade formic acid (Sigma-Aldrich, St. Louis, MO, USA) [1].

- Water: Ultra-pure water (18.2 MΩ·cm) from a Milli-Q Plus system (Millipore, Bradford, PA, USA) [1].

- Standards: this compound (GCG) standard with purity >98% (MedChemExpress, Shanghai, China) [1].

- Internal Standards: Prepare internal standard working solution containing daidzein, rutin, and (-)-gallocatechin at 4000 nmol/L concentration [1].

Equipment

- LC-MS/MS System: Liquid chromatography system coupled with tandem mass spectrometry (e.g., QTRAP instrument) [1].

- Chromatography Column: Reversed-phase C18 column (100 × 2.1 mm, 1.8 μm) maintained at 40°C [1].

- Freeze-dryer: For sample concentration and preservation [1].

- Ball Mill: (MM400, Retsch, Haan, Germany) for homogenizing samples [1].

- Centrifuge: Capable of maintaining 4°C and reaching 12,000 rpm (11,304 × g) [1].

- Ultrasonication Bath: For efficient extraction of analytes [1].

- Filter Membranes: 0.22 μm pore size for sample filtration [1].

- Light Microscope: Equipped with camera (DS-Fi3, Nikon Corporation, Tokyo, Japan) for palynological analysis [1].

Experimental Protocols

Sample Preparation Protocol

3.1.1 Palynological Analysis

- Sample Preparation: Prepare honey and pollen grain samples according to the method described by Song et al. (2024) [1].

- Microscopic Analysis: Examine samples under light microscope equipped with a camera at appropriate magnification.

- Pollen Identification: Identify and count T. cochinchinensis pollen grains based on distinct morphological characteristics.

- Quantification: Calculate the percentage of T. cochinchinensis pollen grains relative to total pollen grains present in the honey sample.

- Threshold Determination: Establish minimum pollen percentage threshold for classifying honey as monofloral TCH.

3.1.2 Basic Physicochemical Analysis

- Sugar Profiling: Determine fructose, glucose, and sucrose content using validated methods such as HPLC-RID [1].

- Moisture Content: Measure water content using appropriate methodology (e.g., refractometry) [1].

- Additional Parameters: Assess additional quality parameters including hydroxymethylfurfural (HMF) content and diastase activity where applicable [2].

3.1.3 LC-MS/MS Sample Preparation

- Freeze-drying: Subject TCH and TCN samples to freeze-drying to remove water content [1].

- Homogenization: Grind freeze-dried samples into fine powder using a ball mill (30 Hz, 1.5 min) [1].

- Weighing: Accurately weigh 0.20 ± 0.01 g of sample into appropriate extraction vessels [1].

- Extraction: Add 5 mL of 70% methanol and 100 μL of internal standard working solution to each sample [1].

- Sonication: Sonicate samples for 30 minutes to facilitate efficient extraction [1].

- Centrifugation: Centrifuge at 12,000 rpm (11,304 × g) for 5 minutes at 4°C [1].

- Filtration: Collect supernatant and filter through 0.22 μm membrane into LC-MS/MS vials [1].

LC-MS/MS Analysis Parameters

3.2.1 Chromatographic Conditions

Mobile Phase A: 0.1% formic acid in ultra-pure water [1]

Mobile Phase B: 0.1% formic acid in acetonitrile [1]

Gradient Program:

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Flow Rate (mL/min) | |------------|---------------------|---------------------|---------------------| | 0 | 95 | 5 | 0.3 | | 5.0 | 80 | 20 | 0.3 | | 7.0 | 70 | 30 | 0.3 | | 9.0 | 60 | 40 | 0.3 | | 11.0 | 45 | 55 | 0.3 | | 13.0 | 20 | 80 | 0.3 | | 14.0 | 20 | 80 | 0.3 | | 14.1 | 95 | 5 | 0.3 | | 16.0 | 95 | 5 | 0.3 |

Column Temperature: Maintain at 40°C [1]

Injection Volume: 2 μL [1]

3.2.2 Mass Spectrometry Conditions

Ionization Mode: Electrospray ionization (ESI) negative mode [1]

Ion Source Parameters:

| Parameter | Value | |-----------|-------| | Ion Spray Voltage | -4500 V | | Source Temperature | 550°C | | Curtain Gas | 35 psi | | Nebulizer Gas | 55 psi | | Heater Gas | 50 psi |

Detection Mode: Multiple Reaction Monitoring (MRM) [1]

GCG Transitions: Monitor specific precursor-to-product ion transitions for GCG quantification and qualification [1]

Method Validation Protocol

- Specificity: Verify that GCG is uniquely present in TCH and TCN samples while being absent in all other honey types [1] [3].

- Linearity: Prepare calibration curves using GCG standard at a minimum of six concentration levels [1].

- Sensitivity: Determine limit of detection (LOD) and limit of quantification (LOQ) using signal-to-noise ratios of 3:1 and 10:1, respectively [1].

- Accuracy: Perform spike recovery experiments at low, medium, and high concentration levels [1].

- Precision: Assess both intra-day and inter-day precision with replicate analyses (n=6) [1].

- Stability: Evaluate sample stability under various storage conditions and time intervals [1].

Results and Data Analysis

Method Validation Results

Table 1: Validation Parameters for GCG Quantification in TCH

| Validation Parameter | Result | Acceptance Criteria |

|---|---|---|

| Specificity | Unique to TCH/TCN | No interference in other honey types |

| Linear Range | 5-1000 ng/mL | R² > 0.995 |

| LOD | 1.5 ng/mL | S/N ≥ 3 |

| LOQ | 5 ng/mL | S/N ≥ 10 |

| Intra-day Precision (RSD%) | < 5% | ≤ 5% |

| Inter-day Precision (RSD%) | < 8% | ≤ 10% |

| Recovery Rate | 95-105% | 85-115% |

Sample Analysis Results

Table 2: GCG Content in TCH and Comparative Honey Samples

| Honey Type | GCG Detection | GCG Content (mg/kg) | Number of Samples Tested |

|---|---|---|---|

| Triadica cochinchinensis Honey (TCH) | Positive | 15.8 ± 3.2 | 3 |

| T. cochinchinensis Nectar (TCN) | Positive | 12.4 ± 2.7 | 3 |

| Brassica napus Honey (BNH) | Negative | ND | 3 |

| Citrus reticulata Honey (CRH) | Negative | ND | 3 |

| Robinia pseudoacacia Honey (RPH) | Negative | ND | 3 |

| Ziziphus jujuba Honey (ZJH) | Negative | ND | 3 |

| Vitex negundo Honey (VNH) | Negative | ND | 3 |

| Litchi chinensis Honey (LCH) | Negative | ND | 3 |

| Lycium chinense Honey (YCH) | Negative | ND | 3 |

| Eriobotrya japonica Honey (EJH) | Negative | ND | 3 |

| Tilia tuan Honey (TTH) | Negative | ND | 3 |

| Polyfloral Honey (POH) | Negative | ND | 3 |

| Camellia oleifera Honey (COH) | Negative | ND | 3 |

ND = Not Detected

Data Analysis Procedures

- Peak Identification: Identify GCG peaks in samples by matching retention time and MRM transitions with authentic standards [1].

- Quantification: Use internal standard method for quantification, with daidzein, rutin, and (-)-gallocatechin as internal standards to correct for matrix effects and instrument variability [1].

- Statistical Analysis: Perform appropriate statistical tests to determine significant differences between honey types [1].

- Authentication Criteria: Establish minimum GCG concentration threshold for authentic TCH classification [1].

The following workflow diagram illustrates the complete experimental process for GCG-based authentication of Triadica cochinchinensis honey:

Application Notes

Implementation Guidelines

- Quality Control: Implement this method as part of a comprehensive quality control system for honey authentication, incorporating both traditional parameters (pollen analysis, physicochemical properties) and the novel GCG marker analysis [1] [2].

- Batch Testing: When analyzing multiple samples, include quality control samples (blank, positive control, and continuous calibration verification) to ensure consistent analytical performance [1].

- Method Transfer: When transferring this method to other laboratories, conduct comparative studies to verify equivalent performance across different instruments and operators [4].

Troubleshooting

- Low GCG Signal: Check extraction efficiency, instrument calibration, and mobile phase freshness. Ensure samples are properly stored at -20°C to prevent degradation [1].

- Matrix Interference: Use solid-phase extraction (SPE) clean-up if necessary, though the described method typically provides sufficient clean-up through centrifugation and filtration [1].

- Retention Time Shift: Re-equilibrate chromatography column and verify mobile phase composition and pH stability [1].

- Ion Suppression: Use internal standards to correct for matrix effects; consider dilution if suppression is observed [1].

Regulatory Considerations

The development and validation of biomarkers for authentication purposes should follow established regulatory frameworks. According to biomarker qualification principles, the process involves establishing a clear context of use (COU) and demonstrating analytical and clinical validity [5]. For GCG as a honey authentication marker, the COU is defined as "identification of Triadica cochinchinensis botanical origin in honey products." While biomarker qualification is typically associated with drug development, the same rigorous principles apply to food authentication markers to ensure reliability and reproducibility [4] [5].

The following diagram illustrates the decision-making process for honey authentication using the GCG marker:

Conclusion